molecular formula C8H7BrN2O3 B3156734 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid CAS No. 834919-04-9

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid

Cat. No.: B3156734
CAS No.: 834919-04-9
M. Wt: 259.06 g/mol
InChI Key: PNWGRJZIJVZJID-UHFFFAOYSA-N
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Description

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid is an organic compound that belongs to the class of n-arylamides This compound contains a carboxamide group that is N-linked to an aryl group, specifically a bromopyridine moiety

Preparation Methods

The synthesis of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 5-bromopyridin-2-ylamine with an appropriate acylating agent under mild conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions are typically mild and do not require the use of metal catalysts .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild bases, organic solvents, and appropriate catalysts depending on the specific reaction. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes or receptors. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid include:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in chemical synthesis.

Properties

IUPAC Name

3-[(5-bromopyridin-2-yl)amino]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c9-5-1-2-6(10-4-5)11-7(12)3-8(13)14/h1-2,4H,3H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGRJZIJVZJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20834566
Record name 3-[(5-Bromopyridin-2-yl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20834566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834919-04-9
Record name 3-[(5-Bromopyridin-2-yl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20834566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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